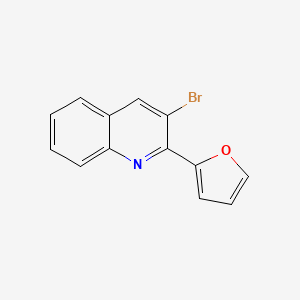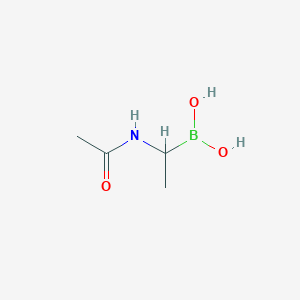![molecular formula C12H11Br2N B14137524 1-[2,6-Bis(bromomethyl)phenyl]-1H-pyrrole CAS No. 89208-01-5](/img/structure/B14137524.png)
1-[2,6-Bis(bromomethyl)phenyl]-1H-pyrrole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2,6-Bis(bromomethyl)phenyl]-1H-pyrrole is an organic compound with the molecular formula C₁₂H₁₁Br₂N It is characterized by the presence of a pyrrole ring substituted with a 2,6-bis(bromomethyl)phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2,6-Bis(bromomethyl)phenyl]-1H-pyrrole typically involves the bromination of a precursor compound. One common method is the bromination of 2,6-dimethylphenylpyrrole using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out in a solvent like carbon tetrachloride (CCl₄) under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar bromination techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the debromination of polybrominated intermediates using diethyl phosphite and N,N-diisopropylethylamine can be employed to obtain the desired monobrominated product .
Análisis De Reacciones Químicas
Types of Reactions: 1-[2,6-Bis(bromomethyl)phenyl]-1H-pyrrole undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl groups can participate in nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding aldehydes or carboxylic acids. Reduction reactions can convert the bromomethyl groups to methyl groups.
Coupling Reactions: The compound can be used in cross-coupling reactions to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN₃) or potassium thiocyanate (KSCN) can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Major Products:
- Substitution reactions yield azides, thiocyanates, or other substituted derivatives.
- Oxidation reactions produce aldehydes or carboxylic acids.
- Reduction reactions yield methyl-substituted derivatives.
Aplicaciones Científicas De Investigación
1-[2,6-Bis(bromomethyl)phenyl]-1H-pyrrole has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the development of bioactive molecules and probes for biological studies.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-[2,6-Bis(bromomethyl)phenyl]-1H-pyrrole involves its ability to undergo various chemical transformations. The bromomethyl groups are reactive sites that can participate in substitution, oxidation, and reduction reactions. These transformations enable the compound to interact with different molecular targets and pathways, making it a versatile intermediate in organic synthesis .
Comparación Con Compuestos Similares
1,2-Bis(4-bromomethylphenyl)-1,2-diphenylethene: This compound also contains bromomethyl groups and is used in similar applications.
2,2’-Bis(bromomethyl)-1,1’-biphenyl: Another compound with bromomethyl groups, used in the synthesis of complex organic molecules.
Uniqueness: 1-[2,6-Bis(bromomethyl)phenyl]-1H-pyrrole is unique due to the presence of both a pyrrole ring and bromomethyl groups, which provide distinct reactivity and versatility in chemical synthesis. Its ability to undergo multiple types of reactions makes it a valuable compound in various fields of research.
Propiedades
Número CAS |
89208-01-5 |
|---|---|
Fórmula molecular |
C12H11Br2N |
Peso molecular |
329.03 g/mol |
Nombre IUPAC |
1-[2,6-bis(bromomethyl)phenyl]pyrrole |
InChI |
InChI=1S/C12H11Br2N/c13-8-10-4-3-5-11(9-14)12(10)15-6-1-2-7-15/h1-7H,8-9H2 |
Clave InChI |
BPKPPEGRSRQIJR-UHFFFAOYSA-N |
SMILES canónico |
C1=CN(C=C1)C2=C(C=CC=C2CBr)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![3-amino-N-[4-chloro-2-(phenylcarbonyl)phenyl]-4-(4-fluorophenyl)-6-(thiophen-2-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B14137472.png)


![N-[[6-(1-Methylethyl)-2-(3-pyridinyl)-4-quinolinyl]carbonyl]-D-alanine methyl ester](/img/structure/B14137493.png)
![4-Phenyl-5,6-dihydrobenzo[h]quinazoline](/img/structure/B14137497.png)
![2-[3-(1,3-benzodioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(2-chloro-4-fluorophenyl)acetamide](/img/structure/B14137498.png)


